2-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
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Overview
Description
2-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a sulfonyl group, a fluorinated aromatic ring, and a triazole moiety, making it a versatile candidate for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps. One common route includes the following steps:
Formation of the Azetidine Ring: Starting with a suitable precursor, the azetidine ring is formed through cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides.
Attachment of the Fluorinated Aromatic Ring: This step involves the coupling of the fluorinated aromatic ring to the azetidine-sulfonyl intermediate.
Formation of the Triazole Ring: The final step involves the formation of the triazole ring through cycloaddition reactions, often using azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the triazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
2-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- 2-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-4H-1,2,3-triazole
Uniqueness
Compared to similar compounds, 2-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole stands out due to its specific substitution pattern and the presence of the fluorinated aromatic ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O3S/c1-20-11-3-2-9(13)6-12(11)21(18,19)16-7-10(8-16)17-14-4-5-15-17/h2-6,10H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYDWLLQCFTVJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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